molecular formula C30H42O6 B1250265 Ardisiaquinone F

Ardisiaquinone F

Cat. No.: B1250265
M. Wt: 498.6 g/mol
InChI Key: VHRGRLJMZWTPMP-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ardisiaquinone F is a naturally occurring alkylated benzoquinone derivative isolated from plants of the genus Ardisia, notably Ardisia quinquegona and Ardisia sieboldii. It belongs to a broader class of bioactive quinones characterized by a 1,4-benzoquinone core substituted with alkyl side chains, which confer unique physicochemical and pharmacological properties .

Properties

Molecular Formula

C30H42O6

Molecular Weight

498.6 g/mol

IUPAC Name

3-[(Z)-16-(3,5-dihydroxy-4-methylphenyl)hexadec-8-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C30H42O6/c1-22-25(31)19-23(20-26(22)32)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-24-29(34)27(33)21-28(36-2)30(24)35/h3-4,19-21,31-32,34H,5-18H2,1-2H3/b4-3-

InChI Key

VHRGRLJMZWTPMP-ARJAWSKDSA-N

Isomeric SMILES

CC1=C(C=C(C=C1O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O

Canonical SMILES

CC1=C(C=C(C=C1O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O

Synonyms

ardisiaquinone F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Ardisiaquinones and Related Compounds

Compound Source Core Structure Key Substituents Bioactivity (IC50/EC50) Mechanism/Pathway
Ardisiaquinone F Ardisia quinquegona 1,4-Benzoquinone Alkyl chains (unspecified) Anti-Leishmania activity (ND*) Likely 5-LOX inhibition
Ardisiaquinone A Ardisia sieboldii 1,4-Benzoquinone C-3 prenyl, C-6 methyl 5-LOX inhibition (IC50 = 5.56 μM) Inhibits cys-LT production
Ardisianone A Ardisia japonica 1,4-Benzoquinone C-3 geranyl, C-6 hydroxyl Moderate COX/LOX inhibition Anti-inflammatory
Ardisianone B Ardisia japonica 1,4-Benzoquinone C-3 farnesyl, C-6 hydroxyl Weak COX/LOX inhibition Antioxidant
1,4-Benzoquinone Synthetic/Plant-derived 1,4-Benzoquinone Unsubstituted LOX inhibition (IC50 = ~10 μM) Non-selective redox modulation

*ND = Not directly reported in provided evidence; inferred from structural analogs.

Key Findings and Differences

Structural Variations and Bioactivity: Ardisiaquinone A exhibits potent 5-LOX inhibition (IC50 = 5.56 μM), attributed to its prenyl and methyl groups, which enhance membrane interaction and enzyme binding . In contrast, Ardisianones A/B show weaker activity due to hydroxyl groups that may reduce lipid solubility . this compound’s anti-Leishmania activity suggests divergent targets compared to A, possibly due to differences in alkyl chain length or branching.

Mechanistic Insights: 5-LOX inhibition by Ardisiaquinone A correlates with reduced cysteinyl leukotriene (cys-LT) production in mast cells, attenuating allergic responses (e.g., PCA inhibition: 22.3% at 1 mg/kg) . Unsubstituted 1,4-benzoquinones inhibit LOX via redox mechanisms, while alkylated derivatives like Ardisiaquinone A act through direct enzyme interaction .

Synthetic Accessibility: Ardisiaquinone A has been synthesized via cross-coupling reactions (yne + iodide intermediates) . Derivatives with modified alkyl groups show reduced potency, highlighting the importance of the prenyl moiety . No synthesis data are available for this compound, but analogous methods could apply with adjustments for its unique substituents.

Species-Specific Variations: Ardisia crispa roots contain 1,4-benzoquinones (e.g., BQ) with LOX inhibition but lack activity in other fractions (ACRH, QRF), underscoring structural specificity .

Q & A

Q. What are the established methods for isolating Ardisiaquinone F from natural sources, and how can purity be validated?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic profiling (HPLC-UV). Ensure adherence to protocols for compound characterization, including comparison with literature data and calibration with reference standards .

Q. What in vitro assays are most effective for preliminary evaluation of this compound’s biological activity?

Methodological Answer: Standard assays include cytotoxicity (MTT/XTT), antimicrobial disk diffusion, and enzyme inhibition (e.g., kinase or protease assays). Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines or microbial strains to ensure reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using buffer solutions at pH 2–9 and temperatures ranging from 4°C to 40°C. Monitor degradation via HPLC at fixed intervals (e.g., 0, 7, 14 days). Statistical analysis (ANOVA) should compare degradation rates, with degradation products identified via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Perform systematic reviews to identify variables such as differences in assay conditions (e.g., cell line origins, solvent used for compound dissolution). Conduct meta-analyses to quantify effect sizes and heterogeneity. Validate findings through independent replication studies with standardized protocols .

Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to predict this compound’s molecular targets?

Methodological Answer: Use AutoDock Vina or Schrödinger Suite for docking studies against protein databases (PDB). Cross-validate predictions with RNA interference (siRNA) or CRISPR-Cas9 knockouts of suspected targets. Combine with transcriptomic/proteomic data to identify pathway enrichment .

Q. What ethical and methodological considerations apply to in vivo toxicity studies of this compound?

Methodological Answer: Follow institutional animal care guidelines (e.g., NIH’s ARRIVE). Use randomized, blinded designs with appropriate sample sizes (power analysis). Include vehicle controls and monitor biomarkers (e.g., liver/kidney function). Publish negative results to avoid publication bias .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Characterize each batch via NMR, HPLC, and elemental analysis. Use statistical process control (SPC) charts to monitor critical parameters (e.g., yield, purity). Archive samples for long-term comparability .

Methodological Frameworks for Rigorous Research

  • PICO Framework : Define Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (e.g., apoptosis rate) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to gaps in natural product pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ardisiaquinone F
Reactant of Route 2
Ardisiaquinone F

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